molecular formula C8H10BrN B1338005 4-(3-Bromopropyl)pyridine CAS No. 40337-66-4

4-(3-Bromopropyl)pyridine

Cat. No.: B1338005
CAS No.: 40337-66-4
M. Wt: 200.08 g/mol
InChI Key: WRRGKVSSGVGACC-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)pyridine is an organic compound with the molecular formula C8H10BrN. It is a derivative of pyridine, where a bromopropyl group is attached to the fourth position of the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Bromopropyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile. The general reaction scheme is as follows:

Pyridine+1,3-DibromopropaneThis compound\text{Pyridine} + \text{1,3-Dibromopropane} \rightarrow \text{this compound} Pyridine+1,3-Dibromopropane→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromopropyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typical.

Major Products Formed:

    Nucleophilic Substitution: Products include azido-pyridines, thioethers, and ethers.

    Oxidation: Pyridine N-oxides.

    Reduction: Propylpyridine derivatives.

Scientific Research Applications

4-(3-Bromopropyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for biologically active molecules and can be used in the study of enzyme inhibition and receptor binding.

    Medicine: It is involved in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)pyridine largely depends on its reactivity towards nucleophiles and electrophiles. The bromine atom in the bromopropyl group is a good leaving group, making the compound highly reactive in substitution reactions. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways.

Comparison with Similar Compounds

    3-Bromopyridine: An isomer with the bromine atom at the third position of the pyridine ring.

    4-(3-Phenylpropyl)pyridine: A compound with a phenylpropyl group instead of a bromopropyl group.

    4-Chloro-3-(tributylstannyl)pyridine: A derivative with a chloro and tributylstannyl group.

Uniqueness: 4-(3-Bromopropyl)pyridine is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromopropyl group allows for versatile modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(3-bromopropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRGKVSSGVGACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508768
Record name 4-(3-Bromopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40337-66-4
Record name 4-(3-Bromopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.0 g of 4-pyridinepropanol was dissolved in 90 ml of chloroform, 9.4 g of carbon tetrabromide and 7.5 g of triphenylphosphine was added under ice cooling, and the mixture was stirred for 2 hours. Ether was added to the reaction solution, and the mixture was extracted with 1N hydrochloric acid, and then the aqueous layer was washed with ether. The aqueous layer was adjusted to be basic with 6N sodium hydroxide, and extracted with ether. The organic layer was dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure to give 4.86 g of 4-(3-bromopropyl)pyridine.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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